Elaidyl-sulfamide is a synthetic compound derived from oleoylethanolamide, designed as a peroxisome proliferator-activated receptor alpha agonist. It has garnered attention in pharmacological research due to its potential effects on weight management and lipid metabolism. This compound is particularly noted for its role in reducing body weight gain and plasma cholesterol levels in experimental models, making it a candidate for obesity treatment strategies.
Elaidyl-sulfamide is classified as a lipid mediator and belongs to the broader category of fatty acid amides. It is synthesized as an analogue of oleoylethanolamide, which is known for its appetite-suppressing properties. The compound's pharmacological profile indicates its interaction with the peroxisome proliferator-activated receptor alpha, suggesting a mechanism that may influence metabolic processes related to fat storage and energy expenditure.
The synthesis of elaidyl-sulfamide involves several chemical reactions that modify the oleoylethanolamide structure to introduce a sulfamide group. The process typically begins with the preparation of oleoylethanolamide followed by the introduction of a sulfamoyl moiety. Key synthetic steps may include:
These reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
Elaidyl-sulfamide features a molecular structure characterized by a long hydrocarbon chain typical of fatty acids, coupled with an ethanolamine backbone and a sulfamoyl group. Its chemical formula is . The structural configuration includes:
Computational modeling has been employed to visualize and predict the binding interactions of elaidyl-sulfamide with the peroxisome proliferator-activated receptor alpha, demonstrating its potential efficacy as an agonist.
Elaidyl-sulfamide can participate in various chemical reactions, primarily due to its functional groups:
In vitro studies have demonstrated that elaidyl-sulfamide effectively activates this receptor, influencing downstream signaling pathways involved in metabolism.
The mechanism of action for elaidyl-sulfamide primarily involves its role as an agonist for peroxisome proliferator-activated receptor alpha. Upon binding:
Elaidyl-sulfamide exhibits several notable physical and chemical properties:
Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize these properties during synthesis and formulation.
Elaidyl-sulfamide has potential applications in various scientific fields:
Elaidyl-sulfamide (ES) is a rationally designed sulfamoyl analogue of the endogenous lipid mediator oleoylethanolamide (OEA), engineered to replicate its anorectic and lipid-modulating effects through peroxisome proliferator-activated receptor alpha (PPARα) activation. Both compounds feature an 18-carbon acyl chain with a trans double bond configuration (elaidyl) in ES versus OEA’s cis configuration (oleoyl). Despite this stereochemical difference, ES maintains high affinity for PPARα by preserving three critical structural elements:
Functional assays confirm that ES activates PPARα with potency comparable to OEA. In obese rat models, ES (0.3–3 mg/kg) dose-dependently reduced feeding and weight gain by modulating PPARα-driven pathways, mirroring OEA’s effects. Molecular analyses revealed that ES and OEA similarly regulate cholesterol metabolism genes (SREBF1, SREBF2, INSIG1, INSIG2) in hepatic and adipose tissues, confirming shared pharmacodynamic profiles rooted in structural mimicry [1].
Computational docking studies elucidate how ES achieves stable binding within PPARα’s Y-shaped ligand-binding pocket (LBP), which comprises three distinct arms (Arm I, II, III) totaling ~1,400 ų volume. Key findings include:
Table 1: Docking Parameters of ES vs. Reference PPARα Ligands
Ligand | Docking Energy (kcal/mol) | Binding Pose Stability (%) | Key Receptor Interactions |
---|---|---|---|
ES | -9.8 | 85% | Tyr464, Ser280, Tyr314, His440 |
OEA | -8.2 | 78% | Tyr464, Ser280, His440 |
GW409544 (Synthetic) | -10.5 | 92% | Tyr464, Ser280, Tyr314, His440, Tyr464 |
CC7 (Sulfamide) | -9.3 | 81% | Tyr464, Ser280, His440 |
Validation against crystallized PPARα-GW409544 complexes showed root-mean-square deviation (RMSD) values <1.0 Å, confirming model accuracy. Crucially, shortening the acyl chain (e.g., lauryl-sulfamide) or modifying the sulfamide (e.g., elaidyl-propyl-sulfamide) abolished PPARα activation, underscoring ES’s optimized structure [1] [2].
The sulfamide moiety (–SO₂NH₂) of ES is pivotal for high-affinity PPARα binding, forming a multi-residue hydrogen bond network that stabilizes the active receptor conformation:
This network contrasts with OEA, whose ethanolamide group forms fewer hydrogen bonds (primarily with Tyr464 and His440). The sulfamide’s bidentate nature enables stronger charge-assisted hydrogen bonds, explaining ES’s ~2-fold higher binding affinity than OEA in isothermal titration calorimetry assays [1] [6]. Mutation studies confirm that Tyr464Ala abolishes ES-induced PPARα activation, validating this residue’s essential role [1].
ES demonstrates distinct advantages and limitations relative to synthetic PPARα agonists like GW409544 and fibrates:
Table 2: Functional Comparison of ES with Synthetic PPARα Agonists
Parameter | ES | OEA | GW409544 | Fibrates (e.g., Fenofibrate) |
---|---|---|---|---|
Binding Affinity (Kd, nM) | 120 | 240 | 0.8 | 1,000–5,000 |
Transactivation Efficacy | 90% of GW409544 | 75% of GW409544 | 100% (Reference) | 40–60% |
Hypophagia Potency (ED50) | 1.2 mg/kg | 5.0 mg/kg | 0.1 mg/kg | Inactive |
Lipid-Lowering Effects | ↓ Cholesterol, ↓ Hepatic TG | ↓ Cholesterol | ↓ TG, ↑ HDL | ↓ TG, ↑ HDL |
However, ES lacks the full pharmacokinetic optimization of clinical agents like pemafibrate, which exploits fluorine atoms and carboxylate groups for enhanced LBD contacts [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7